

Application Note: Structural Characterization of Thalrugosidine using NMR Spectroscopy

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Abstract

This document provides a detailed protocol for the structural characterization and elucidation of **Thalrugosidine**, a bisbenzyltetrahydroisoquinoline alkaloid, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers in the comprehensive analysis of this natural product for applications in drug discovery and development.

Introduction

Thalrugosidine is a complex natural product isolated from plants of the Thalictrum genus. Its intricate molecular architecture necessitates advanced spectroscopic techniques for unambiguous structure determination. NMR spectroscopy is an indispensable tool for elucidating the constitution and stereochemistry of such molecules. This application note details the experimental procedures and presents the assigned ¹H and ¹³C NMR data for **Thalrugosidine**.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for **Thalrugosidine** are summarized in the tables below. These assignments were confirmed through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.[1]

Table 1: ¹H NMR Spectroscopic Data of **Thalrugosidine**[1]



Position	δΗ (ppm, J in Hz)
1	3.51 (d, 13.5)
α	3.06 (m)
5	6.55 (s)
8	6.27 (s)
1'	3.85 (d, 13.5)
α'	3.20 (m)
5'	6.72 (s)
8'	6.60 (s)
10	6.85 (d, 8.5)
11	6.80 (d, 8.5)
13	6.95 (s)
14	6.88 (s)
N-CH₃	2.52 (s)
N'-CH₃	2.55 (s)
OCH₃-6	3.78 (s)
OCH₃-7	3.92 (s)
OCH₃-6'	3.80 (s)
OCH₃-7'	3.95 (s)

Table 2: ¹³C NMR Spectroscopic Data of **Thalrugosidine**[1]



Position	δС (ррт)
1	62.5
3	47.2
4	25.8
4a	128.9
5	112.1
6	147.8
7	147.5
8	115.9
8a	122.5
1'	60.1
3'	45.9
4'	25.5
4a'	129.2
5'	111.8
6'	148.1
7'	147.2
8'	115.5
8a'	123.1
9	126.8
10	121.5
11	121.8
12	130.5
13	110.9



14	110.5
N-CH₃	42.8
N'-CH₃	42.5
OCH ₃ -6	56.1
OCH₃-7	56.0
OCH3-6'	56.2
OCH3-7'	55.9

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality NMR data for the structural elucidation of **Thalrugosidine**.

1. Sample Preparation

- Sample Purity: Ensure the **Thalrugosidine** sample is of high purity (>95%) as impurities can complicate spectral interpretation.
- Solvent: Dissolve approximately 5-10 mg of **Thalrugosidine** in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).

2. NMR Data Acquisition

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

1D ¹H NMR:

Acquire a standard ¹H NMR spectrum to observe the proton signals.



Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-5 s, number of scans = 16-64.

1D ¹³C NMR:

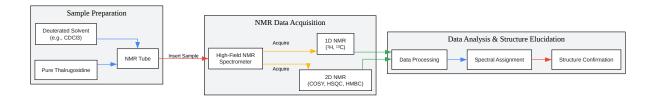
- Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
- Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more depending on sample concentration.
- 2D COSY (Correlation Spectroscopy):
 - This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
- 2D HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence):
 - These experiments correlate proton signals with their directly attached carbon atoms (¹JCH), aiding in the assignment of protonated carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton, including quaternary carbons.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - These experiments identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.
- 3. Data Processing and Analysis
- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-tonoise ratio or resolution.



- Perform Fourier transformation, phase correction, and baseline correction for all spectra.
- Calibrate the chemical shift scale using the internal standard.
- Analyze the 1D and 2D spectra to assign all proton and carbon signals and to deduce the complete structure of **Thalrugosidine**.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **Thalrugosidine** using NMR spectroscopy.



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Caption: Workflow for **Thalrugosidine** Characterization by NMR.

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